Z-harpagoside
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Overview
Description
Z-harpagoside: This compound is known for its significant medicinal properties, particularly its anti-inflammatory and analgesic effects . Harpagophytum procumbens has been used traditionally by the Khoisan people of southern Africa to treat various health disorders, including fever, diabetes, and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-harpagoside involves several steps starting from geraniol, which is synthesized from geranyl pyrophosphate by geraniol diphosphate synthase . The process includes hydroxylation, oxidation, cyclization, and glycosylation steps. The key steps are:
- Hydroxylation of geraniol at the 8-position to form 8-hydroxygeraniol.
- Oxidation to form 8-oxogeranial.
- Cyclization to form iridodial isomers.
- Glycosylation to form the glycoside.
- Esterification with cinnamic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Harpagophytum procumbens. The extraction process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Z-harpagoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Z-harpagoside has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: Research focuses on its role in plant metabolism and its biosynthesis pathway.
Medicine: this compound is extensively studied for its anti-inflammatory, analgesic, and anti-arthritic properties.
Industry: It is used in the formulation of herbal medicines and dietary supplements.
Mechanism of Action
The mechanism of action of Z-harpagoside involves the inhibition of cyclooxygenases 1 and 2 (COX-1 and COX-2) in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . It also inhibits the production of nitric oxide, which plays a role in inflammation . Additionally, this compound modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Comparison with Similar Compounds
Harpagide: Another iridoid glycoside found in Harpagophytum procumbens with similar anti-inflammatory properties.
Acteoside: A phenylpropanoid glycoside with antioxidant and anti-inflammatory effects.
Verbascoside: Known for its antioxidant properties and found in various plants.
Uniqueness: Z-harpagoside is unique due to its specific combination of iridoid and cinnamic acid moieties, which contribute to its potent anti-inflammatory and analgesic effects . Its ability to modulate multiple inflammatory pathways makes it a valuable compound in medicinal research .
Properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7-/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-BCIAEHMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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